(R)-1-(Furan-3-yl)ethan-1-amine hydrochloride
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Overview
Description
®-1-(Furan-3-yl)ethan-1-amine hydrochloride is a chiral amine compound featuring a furan ring. This compound is of interest in various fields such as organic chemistry, medicinal chemistry, and pharmaceutical research due to its potential biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Furan-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan and a suitable chiral amine precursor.
Reaction Conditions: The furan ring is functionalized through a series of reactions, including halogenation, substitution, and reduction, to introduce the amine group at the desired position.
Chiral Resolution: The chiral center is introduced or resolved using chiral catalysts or resolution agents to obtain the ®-enantiomer.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
®-1-(Furan-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amine group can be reduced to form corresponding amines or amides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Chemistry
In organic chemistry, ®-1-(Furan-3-yl)ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
In medicinal chemistry, ®-1-(Furan-3-yl)ethan-1-amine hydrochloride could be explored as a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Industry
In the pharmaceutical industry, this compound may be used in the synthesis of active pharmaceutical ingredients (APIs) or as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-1-(Furan-3-yl)ethan-1-amine hydrochloride depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Furan-3-yl)ethan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.
2-(Furan-3-yl)ethan-1-amine hydrochloride: A structural isomer with the amine group at a different position.
1-(Thiophen-3-yl)ethan-1-amine hydrochloride: A similar compound with a thiophene ring instead of a furan ring.
Uniqueness
®-1-(Furan-3-yl)ethan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of the furan ring, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(1R)-1-(furan-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c1-5(7)6-2-3-8-4-6;/h2-5H,7H2,1H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUYLMGGLPAIED-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=COC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=COC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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